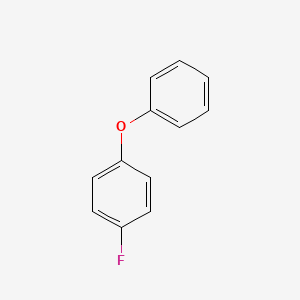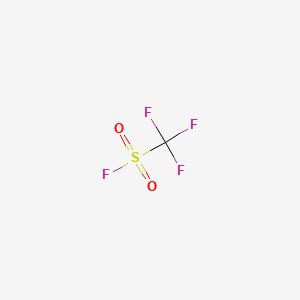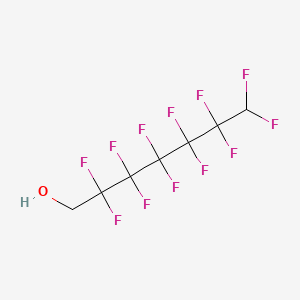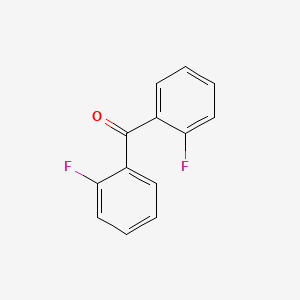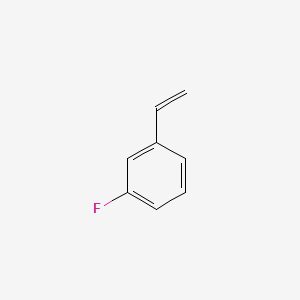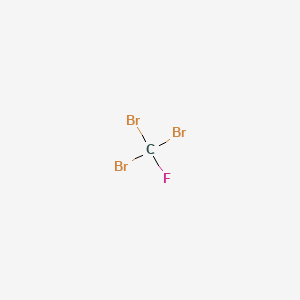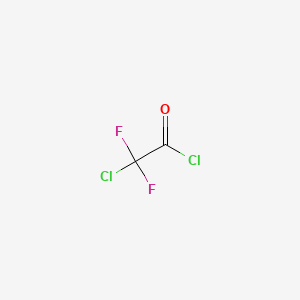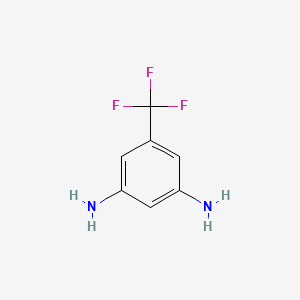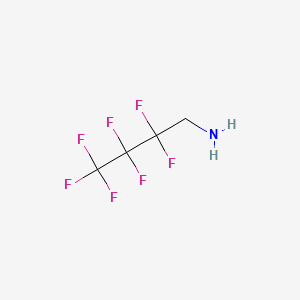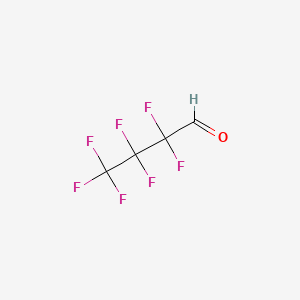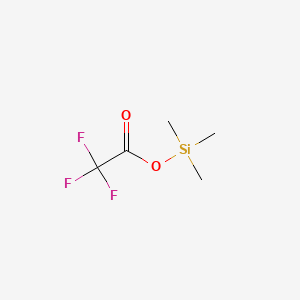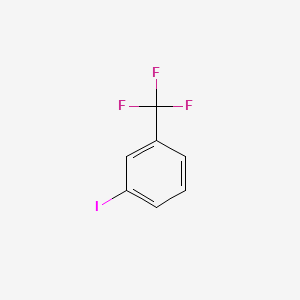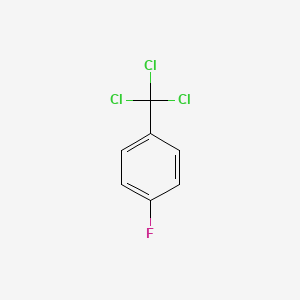
2-Pyrazolin-5-one, 1-benzyl-3-methyl-
Description
Synthesis Analysis
The synthesis of various pyrazole derivatives, including those related to 1-benzyl-3-methyl-2-pyrazolin-5-one, has been a subject of interest in recent research. For instance, a novel pyrazole derivative was synthesized and characterized by a range of spectroscopic techniques, and its structure was confirmed by single-crystal X-ray diffraction . Another study reported the synthesis of 1-phenyl-3-methyl-pyrazol-5-one derivatives through a reaction involving substituted-benzaldimine and 1-phenyl-3-methyl-pyrazol-5-one in the presence of potassium hydroxide . These syntheses often involve multi-step reactions and the use of various reagents to achieve the desired pyrazole scaffolds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, such as HF and DFT/B3LYP functional, to compare with experimental data . The crystal structures of pyrazolone-enamine transition metal complexes were also determined, showing various coordination modes and hydrogen bonding interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including tautomeric reactions, as seen in the synthesis of pyrazolone-enamine ligands . The reactivity of these compounds can lead to the formation of novel scaffolds for drug discovery, as demonstrated by the synthesis of hybrids of beta-D-glucose with pyrazole derivatives . Additionally, the reactions of isatoic anhydride with anions of pyrazol-5-ones resulted in the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, showcasing the nucleophilic attack of the anion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intermolecular hydrogen bonds, π-π stacking interactions, and other non-covalent interactions contribute to the stability and self-assembly of these compounds . The thermal decomposition of these compounds can be studied using thermogravimetric analysis . The synthesized compounds often exhibit interesting properties such as antimicrobial activities and anticancer activities . Nonlinear optical properties based on polarizability and hyperpolarizability values have also been discussed .
Relevant Case Studies
Several studies have explored the potential applications of pyrazole derivatives. For instance, the antimicrobial activities of novel pyrazole derivatives were evaluated, indicating their potential as antimicrobial agents . The anticancer activities of pyrazolone-enamine transition metal complexes were investigated, with some complexes showing the ability to inhibit the proliferation of human breast cancer cells . Another study described a potent diuretic and antihypertensive agent from the pyrazolin-5-one class .
Scientific Research Applications
Application 1: Antioxidant Properties
- Summary of Application : This compound, also known as edaravone, has been modified by alkylation at its allylic position with a C-18 hydrocarbon chain to increase its lipophilicity and its interaction with cell membranes .
- Methods of Application : The in vitro antioxidant activity of C18-edaravone was studied using the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay and in lipid peroxidation experiments performed on artificial lipid membranes .
- Results or Outcomes : The results demonstrated that the newly synthesized molecule has a high affinity for lipid membrane, increasing the efficacy of the unmodified edaravone under stress conditions .
Application 2: Detection of Reducing Carbohydrates
- Summary of Application : This compound may be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : The compound improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
Application 1: Antioxidant Properties
- Summary of Application : This compound, also known as edaravone, has been modified by alkylation at its allylic position with a C-18 hydrocarbon chain to increase its lipophilicity and its interaction with cell membranes .
- Methods of Application : The in vitro antioxidant activity of C18-edaravone was studied using the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay and in lipid peroxidation experiments performed on artificial lipid membranes .
- Results or Outcomes : The results demonstrated that the newly synthesized molecule has a high affinity for lipid membrane, increasing the efficacy of the unmodified edaravone under stress conditions .
Application 2: Detection of Reducing Carbohydrates
- Summary of Application : This compound may be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : The compound improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
Application 3: Synthesis of Heterocycles
- Summary of Application : Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular, antimicrobial, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide .
- Results or Outcomes : The newly synthesized compounds were characterized by analytical and spectral data .
Application 1: Antioxidant Properties
- Summary of Application : This compound, also known as edaravone, has been modified by alkylation at its allylic position with a C-18 hydrocarbon chain to increase its lipophilicity and its interaction with cell membranes .
- Methods of Application : The in vitro antioxidant activity of C18-edaravone was studied using the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay and in lipid peroxidation experiments performed on artificial lipid membranes .
- Results or Outcomes : The results demonstrated that the newly synthesized molecule has a high affinity for lipid membrane, increasing the efficacy of the unmodified edaravone under stress conditions .
Application 2: Detection of Reducing Carbohydrates
- Summary of Application : This compound may be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS .
- Methods of Application : The compound improves the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
Application 3: Synthesis of Heterocycles
- Summary of Application : Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular, antimicrobial, and anti-inflammatory activities .
- Methods of Application : The synthesis of these derivatives involves starting from α, β-unsaturated ketones under the effect of hydrazine derivatives and thiosemicarbazide .
- Results or Outcomes : The newly synthesized compounds were characterized by analytical and spectral data .
Application 4: Stereoselective Chemical Transformation
- Summary of Application : This compound is used in the stereoselective and efficient chemical transformation of aldehydes and two molecules of pyrazolin-5-one into bis(spiropyrazolone) cyclopropanes .
- Methods of Application : The transformation is carried out under a column chromatography-free protocol at room temperature .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
properties
IUPAC Name |
2-benzyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDQPHZEAUFCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241547 | |
| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
CAS RN |
946-23-6 | |
| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



